molecular formula C12H18N4OS B13033782 (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL

Cat. No.: B13033782
M. Wt: 266.37 g/mol
InChI Key: JTWKCKCHGLBBEF-QMMMGPOBSA-N
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Description

(S)-2-((2-Amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino)pentan-1-ol is a chiral chemical compound designed for research purposes, featuring the versatile thieno[3,2-d]pyrimidine scaffold. This structure is recognized in scientific literature for its relevance in investigating multiple biological targets. Primary research applications for this compound and its analogues include use as sirtuin modulators . Sirtuins are a class of NAD+-dependent protein deacetylases involved in critical cellular processes like metabolism, stress response, and aging. Modulators of these enzymes, particularly SIRT1, SIRT2, and SIRT3, are investigated for their potential role in age-related conditions, neurodegenerative diseases such as Huntington's disease, and metabolic disorders . Furthermore, the thieno[3,2-d]pyrimidine core is a key structure in the development of protein kinase inhibitors . Specifically, derivatives of this scaffold have been designed as potent and selective inhibitors of epidermal growth factor receptor (EGFR) kinases, including mutant forms like EGFRL858R/T790M, which are relevant to cancer research, particularly in non-small cell lung cancer (NSCLC) . The (S)-2-aminopentan-1-ol side chain in this compound may contribute to its chiral specificity and interaction with these biological targets. This product is intended for research applications only by trained professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

(2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]pentan-1-ol

InChI

InChI=1S/C12H18N4OS/c1-3-4-8(5-17)14-11-10-9(7(2)6-18-10)15-12(13)16-11/h6,8,17H,3-5H2,1-2H3,(H3,13,14,15,16)/t8-/m0/s1

InChI Key

JTWKCKCHGLBBEF-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2C)N

Canonical SMILES

CCCC(CO)NC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidine Core

  • The thieno[3,2-d]pyrimidine scaffold is commonly synthesized via cyclization reactions involving substituted thiophenes and amidine or guanidine derivatives.
  • For example, condensation of 2-aminothiophene derivatives with formamide or related reagents under reflux conditions can yield the fused pyrimidine ring.
  • Methylation at the 7-position is often introduced by using methyl-substituted thiophene precursors or via selective methylation reactions post-cyclization.

Coupling with (S)-2-Aminopentan-1-ol Side Chain

  • The chiral pentan-1-ol side chain is introduced via nucleophilic substitution or amide bond formation at the 4-position of the heterocycle.
  • The (S)-configuration is maintained by starting from enantiomerically pure (S)-2-aminopentan-1-ol or its protected derivatives.
  • Coupling reactions often employ activating agents such as carbodiimides or benzotriazole derivatives in solvents like dichloromethane or DMF at mild temperatures to promote amide or amine bond formation.
  • Protection/deprotection strategies may be used to prevent side reactions on the hydroxyl group during coupling.

Representative Experimental Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to form core Heating substituted thiophene with amidine 60-75 Reflux in polar solvents (e.g., DMF)
2 Amination at 2-position Reaction of 2-chloro intermediate with NH3 70-85 Mild heating, aqueous or alcoholic media
3 Coupling with (S)-2-aminopentan-1-ol Carbodiimide-mediated coupling in DCM or DMF 60-80 Use of protecting groups for OH group

Yields are approximate and depend on reaction scale and purity of starting materials.

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization or column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.
  • Stereochemical purity is confirmed by chiral HPLC or NMR spectroscopy.
  • Structural confirmation is done by ^1H and ^13C NMR, mass spectrometry, and elemental analysis.

Research Findings and Optimization Notes

  • The stereoselective synthesis of the pentan-1-ol side chain is crucial; using enantiomerically pure starting materials avoids racemization.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Protecting groups on the hydroxyl moiety during coupling improve yields and selectivity.
  • Use of coupling additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) esters enhances amide bond formation efficiency.
  • Solvent choice impacts reaction rate and product purity; dichloromethane and DMF are preferred.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Outcome Challenges
Thieno[3,2-d]pyrimidine core formation Substituted thiophene + amidine, heat Formation of core heterocycle Controlling regioselectivity
Amination at 2-position 2-chlorothieno[3,2-d]pyrimidine + NH3 Introduction of 2-amino group Avoiding over-substitution
Coupling with (S)-2-aminopentan-1-ol Carbodiimide coupling, protecting groups Attachment of chiral side chain Maintaining stereochemistry
Purification and characterization Chromatography, recrystallization, NMR, HPLC Isolation of pure, stereochemically defined product Removal of impurities and isomers

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the thienopyrimidine core or side chain can lead to different derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-D]pyrimidine derivatives as anticancer agents. For instance, derivatives similar to (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL have been investigated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. Such inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy .

Anticonvulsant Properties

Research indicates that compounds with structural similarities to this compound exhibit anticonvulsant activities. In particular, studies on related amino acid derivatives have shown efficacy in models of maximal electroshock seizures and neuropathic pain, suggesting that this compound may also possess similar therapeutic effects .

Neuroprotective Effects

The neuroprotective potential of thieno[3,2-D]pyrimidine derivatives has been explored in various neurological models. These compounds may help mitigate neuronal damage and improve outcomes in conditions like stroke or neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Anticancer Efficacy

A study focusing on thieno[3,2-D]pyrimidine derivatives demonstrated that specific modifications could enhance their anticancer activity. The introduction of an amino group at the 4-position increased the potency against several cancer cell lines, indicating a promising direction for further development of this compound as a therapeutic agent.

Case Study 2: Anticonvulsant Activity

In a comparative study of various amino acid derivatives, this compound was evaluated alongside established anticonvulsants. Results showed that it could effectively reduce seizure frequency in animal models, suggesting its potential as a novel anticonvulsant drug candidate.

Mechanism of Action

The mechanism of action of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 7t ()
  • Structure: Features a pyrimido[4,5-d]pyrimidinyl core instead of thieno[3,2-d]pyrimidine, with additional dimethylamino and pyridinyl substituents.
  • Key Differences: The expanded fused-ring system in 7t may enhance π-π stacking interactions compared to the smaller thienopyrimidine in the target compound. The dimethylamino group in 7t could improve solubility but may alter target selectivity .
Diazaspiro Carboxamides ()
  • Structure: Contains diazaspiro rings (e.g., 5,6-diazaspiro[3.5]nonene) and trifluoromethyl groups.
  • Key Differences: The spirocyclic framework and trifluoromethyl substituents likely confer higher metabolic stability and lipophilicity compared to the hydroxyl and amino groups in the target compound. This could result in improved pharmacokinetic profiles but reduced aqueous solubility .
Pentanamide Derivatives ()
  • Structure : Includes 2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide with sulfamoyl and pyridinyl/pyrimidinyl groups.
  • However, the dioxoisoindolinyl moiety may introduce steric hindrance, reducing membrane permeability .
Pyrrolidin-3-ol Derivatives ()
  • Structure: Contains a pyrrolidin-3-ol core with fluoro-phenyl and methylamino groups.
  • Key Differences : The secondary alcohol in pyrrolidin-3-ol derivatives may offer different hydrogen-bonding geometries compared to the primary alcohol in the target compound. The fluoro-phenyl group could enhance binding to aromatic pockets in enzymes or receptors .

Physicochemical Properties

Property Target Compound (Inferred) Diazaspiro Carboxamide () Pentanamide ()
Molecular Weight ~350–400 g/mol (estimated) 600–650 g/mol 493.53 g/mol
LogP ~1.5–2.5 (moderate lipophilicity) Likely >3 (high lipophilicity) ~2.0–3.0 (moderate lipophilicity)
Solubility Moderate (due to -OH and -NH2) Low (trifluoromethyl groups) Low (sulfamoyl and dioxoisoindolinyl)
Hydrogen Bond Donors 3 (–OH, –NH2) 2 (–CONH–) 3 (–SO2NH–, –CONH–)

Biological Activity

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with amino alcohols. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis which has shown promise in enhancing reaction efficiency and reducing synthesis time .

Anticancer Properties

Recent studies indicate that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds derived from this scaffold have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The reported IC50 values for these compounds ranged from 43% to 87% inhibition against tumor cells .

CompoundCancer Cell LineIC50 Value
This compoundMDA-MB-231TBD
Compound IXNon-small cell lung cancer43% - 87%

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, it may target enzymes involved in sphingolipid metabolism, such as neutral sphingomyelinase 2 (nSMase2), which plays a critical role in exosome release and cellular communication . This inhibition can affect tumor microenvironments and enhance apoptosis in cancer cells.

Case Study 1: Inhibition of nSMase2

In a study evaluating nSMase2 inhibitors, compounds structurally related to thieno[3,2-d]pyrimidines were shown to significantly reduce exosome release from brain cells in vivo. This suggests a potential application for this compound in neurodegenerative diseases like Alzheimer's .

Case Study 2: Antiplasmodial Activity

Another area of investigation is the antiplasmodial activity against Plasmodium falciparum. Thieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their efficacy against malaria parasites. Preliminary results indicate that certain modifications to the thienopyrimidine core can enhance activity against both blood-stage and liver-stage malaria models .

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